5-[(4-Iodophenoxy)methyl]-2-furaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-iodophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUDFFJBVXPXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501242593 | |
| Record name | 5-[(4-Iodophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501242593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-06-4 | |
| Record name | 5-[(4-Iodophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Iodophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501242593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations
Strategies for the Construction of the Furan (B31954) Core
The furan ring is a fundamental five-membered aromatic heterocycle present in a vast number of natural products and synthetic compounds. wikipedia.org Its synthesis is well-established, with several named reactions providing pathways to substituted furans.
Classical methods for constructing the furan ring from acyclic precursors, known as annulation protocols, provide a foundational approach. While perhaps less direct for this specific target, which is more readily derived from biomass, these methods are fundamental in heterocyclic chemistry.
Paal-Knorr Furan Synthesis : This is one of the most common and straightforward methods for furan synthesis, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl to form a cyclic hemiacetal. wikipedia.orgalfa-chemistry.com Subsequent elimination of water yields the aromatic furan ring. The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors, allowing for the synthesis of a wide range of substituted furans. organic-chemistry.org
Feist-Benary Furan Synthesis : This reaction provides another route to substituted furans by condensing an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgchemeurope.comambeed.com The process is typically catalyzed by a base, such as pyridine (B92270) or ammonia. chemeurope.com The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to displace the halide and form the furan ring. wikipedia.orgquimicaorganica.org Investigations into the reaction have revealed complexities, including the potential formation of tricarbonyl intermediates that can subsequently cyclize via a Paal-Knorr type mechanism to yield isomeric furan products. researchgate.net
| Furan Annulation Protocol | Reactants | Conditions | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, P₂O₅, TiCl₄) wikipedia.orgresearchgate.net | Widely applicable, proceeds via a hemiacetal intermediate. wikipedia.orgalfa-chemistry.com |
| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base catalyst (e.g., ammonia, pyridine) chemeurope.com | Forms 3-carbonyl substituted furans, involves condensation and intramolecular substitution. wikipedia.orgresearchgate.net |
For the synthesis of 5-[(4-Iodophenoxy)methyl]-2-furaldehyde, the most practical and atom-economical approach utilizes readily available furan-based platform molecules derived from biomass. mdpi.com These precursors already contain the required 5-substituted-2-furaldehyde core.
5-(Hydroxymethyl)furfural (HMF) : HMF is a key bio-based platform chemical produced from the acid-catalyzed dehydration of C6 sugars like fructose (B13574) and glucose. researchgate.net It is an ideal starting material as it possesses the furan-2-carbaldehyde structure with a hydroxymethyl group at the 5-position, which is primed for etherification.
5-(Chloromethyl)furfural (CMF) : CMF is another versatile precursor that can be synthesized directly from carbohydrates or cellulose, sometimes with higher yields and greater stability than HMF. mdpi.comescholarship.org The chloromethyl group is an excellent leaving group, making CMF highly reactive toward nucleophiles and a superior substrate for forming the ether linkage via an SN2 reaction. escholarship.org The synthetic utility of CMF is well-documented for creating a range of derivatives. researchgate.net
Other 5-Substituted-2-furaldehydes : Alternative routes may involve precursors like 5-bromo-2-furaldehyde. Palladium-catalyzed cross-coupling reactions of this substrate with various organozinc halides have been shown to produce a wide array of 5-substituted-2-furaldehydes under mild conditions. nih.gov
Targeted Synthesis of the Phenoxy-methyl Moiety
The Williamson ether synthesis is the most prominent and widely used method for this transformation. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comlibretexts.org
Two primary pathways exist for the synthesis of this compound using this method:
Reaction of CMF with 4-Iodophenol (B32979) : The most direct route involves reacting 5-(chloromethyl)furfural (CMF) with 4-iodophenol in the presence of a base. The base (e.g., K₂CO₃, NaOH) deprotonates the phenolic hydroxyl group of 4-iodophenol to form the more nucleophilic 4-iodophenoxide anion. This anion then displaces the chloride from CMF in a classic SN2 reaction to form the desired ether. masterorganicchemistry.com Kinetic studies on analogous reactions, such as the conversion of CMF to 5-methoxymethylfurfural (MMF), confirm that this nucleophilic substitution is efficient, although side reactions can occur. cetjournal.it
Reaction of HMF with 4-Iodophenol : An alternative involves using 5-(hydroxymethyl)furfural (HMF) as the starting material. Since the hydroxyl group is a poor leaving group, it must first be activated. This can be achieved by converting it into a better leaving group, such as a tosylate or mesylate, by reacting HMF with tosyl chloride or mesyl chloride, respectively. The resulting sulfonate ester can then be displaced by the 4-iodophenoxide anion. A synthesis of a similar compound, 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, was achieved by reacting HMF with p-tosyl benzyl (B1604629) alcohol, demonstrating the viability of this approach. researchgate.net
| Reactant 1 (Furan) | Reactant 2 (Phenol) | Base/Activating Agent | Reaction Type |
| 5-(Chloromethyl)furfural (CMF) | 4-Iodophenol | Base (e.g., K₂CO₃, NaOH) | Williamson Ether Synthesis (SN2) masterorganicchemistry.com |
| 5-(Hydroxymethyl)furfural (HMF) | 4-Iodophenol | Tosyl chloride, then base | Activation of alcohol, then Williamson Ether Synthesis (SN2) researchgate.net |
The furan ring and its aldehyde substituent are sensitive to both strongly acidic and basic conditions, and the aldehyde itself is reactive. acs.org To prevent unwanted side reactions during synthesis, such as polymerization or Cannizzaro reactions, the temporary protection of the aldehyde group is a valuable strategy. acs.orgtue.nl
Introduction of the Iodine Substituent
The placement of the iodine atom on the phenyl ring is a final key consideration. The most efficient and regioselective method is to incorporate the iodine atom early in the synthesis by using an iodinated starting material. The logical choice is 4-iodophenol , which is commercially available. Using this reactant in the Williamson ether synthesis, as described in section 2.2.1, directly installs the 4-iodophenoxy moiety in a single, convergent step. This approach avoids potential issues with regioselectivity and compatibility with the furan ring that would arise from attempting to iodinate the molecule at a later stage.
An alternative, though less favorable, strategy would be the direct electrophilic iodination of a precursor such as 5-(phenoxymethyl)-2-furaldehyde. This would involve treating the precursor with an iodinating agent (e.g., I₂, NIS) and an acid catalyst. However, this method presents significant challenges. Electrophilic substitution on a phenoxy ring can lead to a mixture of ortho and para isomers, complicating purification. Furthermore, the furan ring itself is highly susceptible to electrophilic attack and oxidation, which could lead to decomposition or unwanted side reactions under typical iodination conditions. Therefore, employing a pre-functionalized building block like 4-iodophenol is the superior synthetic strategy.
Halogenation Techniques in Aryl Systems
The introduction of an iodine atom to the phenyl group is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution. In this type of reaction, the ether group attached to the benzene (B151609) ring acts as an activating, ortho-, para-directing group. blogspot.com This directing effect is due to the resonance donation of a lone pair of electrons from the ether oxygen into the aromatic system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Due to steric hindrance from the bulky furan-containing substituent, the incoming electrophile (an iodinating agent) is preferentially directed to the para position. blogspot.com Common iodinating reagents for such transformations include iodine monochloride (ICl) or a mixture of iodine (I₂) and an oxidizing agent like nitric acid or periodic acid. The choice of reagent and reaction conditions can be fine-tuned to achieve high regioselectivity and yield.
Table 1: Comparison of Iodination Reagents for Aryl Ethers
| Reagent System | Typical Conditions | Selectivity | Advantages |
| I₂ / HNO₃ | Acetic acid, room temp. | Good para-selectivity | Cost-effective |
| ICl | Dichloromethane, 0°C to rt | High para-selectivity | Reactive, good yields |
| N-Iodosuccinimide (NIS) | Acetonitrile, triflic acid | Excellent para-selectivity | Mild conditions |
The halogenation can be performed on the phenol (B47542) starting material (e.g., 4-iodophenol) before the etherification step, or on the ether-linked intermediate. Pre-iodination of the phenol is often preferred to avoid potential side reactions with the furan ring, which can be sensitive to the conditions used for halogenation.
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the key C-O ether bond in this compound. nih.govresearchgate.net While the prompt mentions Suzuki coupling, which is primarily for C-C bond formation, the most relevant methods for this ether synthesis are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst at high temperatures. union.edursc.org A modern approach would involve coupling 5-(chloromethyl)-2-furaldehyde or 5-(bromomethyl)-2-furaldehyde (B1280691) with 4-iodophenol. The use of copper nanoparticles has been shown to enhance the catalytic activity for such C-O cross-coupling reactions. nih.gov
The Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction offers a more versatile and milder alternative. nih.gov This method can efficiently couple a wide range of aryl halides with alcohols. In the context of synthesizing the target molecule, this would involve reacting 4-iodophenol with a derivative of 5-methylfurfural, such as 5-(bromomethyl)-2-furaldehyde, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org
Table 2: Representative Conditions for C-O Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Ullmann Condensation | CuI | K₂CO₃ | DMF | 110-140 |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 80-110 |
| Nickel-Catalyzed | NiCl₂(dppp) | t-BuONa | Dioxane | 100 |
These reactions enable the efficient construction of the aryl ether linkage, which is a common structural motif in many pharmaceutically important compounds. nih.gov
Chemo-Enzymatic and Sustainable Synthetic Approaches
Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally friendly processes. Chemo-enzymatic methods, which combine chemical and biological transformations, offer significant potential in this regard.
For the synthesis of this compound, enzymes could be utilized in the production of key starting materials. For instance, the precursor 5-(hydroxymethyl)furfural (HMF) can be produced from the dehydration of fructose, a renewable biomass source. researchgate.netresearchgate.net While this conversion is often acid-catalyzed, enzymatic processes are being explored to improve selectivity and reduce waste. acs.orgntnu.no Lipases could potentially be used for the selective acylation or deacylation of intermediates, offering a green alternative to traditional protecting group chemistry.
Sustainable approaches also focus on the use of greener solvents, reducing energy consumption, and employing recoverable and reusable catalysts. researchgate.net For example, performing cross-coupling reactions in water or using heterogeneous catalysts that can be easily separated from the reaction mixture are areas of active research. nih.gov The development of flow chemistry processes for halogenation and coupling reactions can also enhance safety and efficiency. numberanalytics.com
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is scalable and cost-effective. researchgate.net This involves systematically varying parameters such as temperature, solvent, catalyst loading, and the nature of the base.
For the synthesis of this compound via a cross-coupling reaction, a design of experiments (DoE) approach could be used to efficiently screen multiple variables. A typical optimization study would examine the effect of different palladium or copper catalysts, various phosphine ligands (for palladium catalysis), a range of inorganic and organic bases, and different solvents.
Table 3: Hypothetical Optimization of a Palladium-Catalyzed Etherification
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 65 |
| 2 | Xantphos | K₃PO₄ | Toluene | 100 | 78 |
| 3 | Xantphos | Cs₂CO₃ | Toluene | 100 | 85 |
| 4 | Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 5 | Xantphos | Cs₂CO₃ | Dioxane | 80 | 88 |
This table represents a hypothetical optimization process for the coupling of 4-iodophenol and 5-(bromomethyl)-2-furaldehyde.
The goal of such an optimization is to identify conditions that provide the highest possible yield with the lowest catalyst loading and shortest reaction time, which are key considerations for industrial process development. researchgate.net
Chemical Reactivity and Derivatization Studies
Reactions Involving the Aldehyde Functionality
The aldehyde group is one of the most versatile functional groups in organic chemistry, and in this molecule, it serves as a key site for derivatization.
The aldehyde functionality of 5-[(4-Iodophenoxy)methyl]-2-furaldehyde is highly susceptible to condensation reactions with a variety of nucleophiles. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a base. For 5-substituted-2-furaldehydes, this is a well-established method for extending the carbon chain. nih.gov Studies on related furaldehydes have shown that catalysts such as piperidine (B6355638) are highly effective in promoting the reaction between the furaldehyde and active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.govnih.gov These reactions are often performed under mild, environmentally friendly conditions, including in aqueous media or even solvent-free, and can be scaled up to produce gram quantities of the desired products. nih.govgoogle.com The use of chitosan, derived from crustacean waste, has also been reported as a sustainable and recyclable heterogeneous organocatalyst for this transformation under mechanochemical conditions. wikipedia.org
Aldol (B89426) Condensation: While specific examples with this compound are not prevalent in the literature, the general principles of aldol condensation are applicable. The aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyl derivatives. The reactivity would be analogous to that observed in Knoevenagel condensations.
Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This is a robust and high-yielding reaction for furaldehyde derivatives. researchgate.netresearchgate.net These Schiff bases are not only stable compounds but also important intermediates in the synthesis of various heterocyclic systems and have been studied for their coordination chemistry with metal ions like Pd(II) and Zn(II). mdpi.comnih.gov The condensation can be carried out with a wide range of amines, including anilines, amino acids, and sulfonamides, often under simple reflux conditions in a suitable solvent like ethanol. researchgate.netchemicalbook.com
Table 1: Examples of Condensation Reactions with 5-Substituted-2-Furaldehydes This table is generated based on data from analogous compounds and general reaction principles.
| Reaction Type | Reactant | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Knoevenagel | Malononitrile | Piperidine, aqueous medium, RT | 2-(5-((4-Iodophenoxy)methyl)furan-2-yl)methylene)malononitrile | nih.gov, google.com |
| Knoevenagel | Ethyl Cyanoacetate | Chitosan, solvent-free, RT | Ethyl 2-cyano-3-(5-((4-iodophenoxy)methyl)furan-2-yl)acrylate | wikipedia.org |
| Schiff Base | Aniline | Ethanol, reflux | N-((5-((4-Iodophenoxy)methyl)furan-2-yl)methylene)aniline | chemicalbook.com |
| Schiff Base | Semicarbazide | Acid catalyst, heat | 2-((5-((4-Iodophenoxy)methyl)furan-2-yl)methylene)hydrazine-1-carboxamide | researchgate.net |
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting other parts of the molecule under appropriate conditions.
Selective Oxidation: The oxidation of the aldehyde in 5-substituted furaldehydes to the corresponding carboxylic acid is a key transformation. Various catalytic systems have been developed for the oxidation of the closely related 5-hydroxymethylfurfural (B1680220) (HMF). byjus.comsigmaaldrich.com These methods often employ transition metal catalysts or base-promoted aerobic oxidation. byjus.comresearchgate.net For instance, the oxidation of 5-(alkoxymethyl)furfural derivatives can yield 5-(alkoxycarbonyl)furan-2-carboxylic acids. researchgate.net It is also possible to achieve partial oxidation to 5-formyl-2-furancarboxylic acid under specific conditions. These established protocols suggest that this compound can be selectively oxidized to 5-[(4-Iodophenoxy)methyl]-2-furancarboxylic acid.
Selective Reduction: The reduction of the aldehyde group to a primary alcohol is another fundamental transformation. In studies involving HMF, alcohol dehydrogenases from Saccharomyces cerevisiae have been used for the specific reduction of the furaldehyde group. Standard chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) would also be expected to selectively reduce the aldehyde to the corresponding alcohol, 5-((4-Iodophenoxy)methyl)furan-2-yl)methanol, under mild conditions, leaving the furan (B31954) ring and the aryl iodide intact.
Table 2: Predicted Products of Selective Oxidation and Reduction This table is generated based on established reactivity of similar furan derivatives.
| Reaction Type | Reagent/Catalyst | Product Name | Reference(s) |
|---|---|---|---|
| Oxidation | Co(II)/Mn(II)/Ce(III) salts, O₂ | 5-[(4-Iodophenoxy)methyl]-2-furancarboxylic acid | researchgate.net |
| Reduction | NaBH₄, Methanol | (5-((4-Iodophenoxy)methyl)furan-2-yl)methanol |
The reaction with hydrazine (B178648) and its derivatives yields hydrazones, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles.
The condensation of 5-substituted-2-furaldehydes with hydrazines (e.g., hydrazine hydrate, phenylhydrazine, tosylhydrazine) readily forms the corresponding hydrazones. These hydrazones are key precursors for the synthesis of pyrazoles, a class of five-membered aromatic heterocycles. The synthesis can be achieved through a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine. Alternatively, the pre-formed hydrazone can undergo cyclization reactions. For example, Vilsmeier-Haack reaction of hydrazones can lead to pyrazole-4-carbaldehydes, which are themselves versatile building blocks.
Table 3: Heterocycle Synthesis from Furaldehyde Derivatives This table is generated based on established reactivity of similar furan derivatives.
| Starting Material | Reagents | Heterocyclic Product | Reference(s) |
|---|---|---|---|
| 5-Substituted-2-furaldehyde | Hydrazine, β-ketoester | 1,3,5-Trisubstituted Pyrazole | |
| 5-Substituted-2-furaldehyde | Tosylhydrazine, Terminal Alkyne | 1,3,5-Trisubstituted Pyrazole | |
| Hydrazone of Furaldehyde | Vilsmeier-Haack Reagents (POCl₃, DMF) | Pyrazole-4-carbaldehyde |
Reactivity of the Furan Ring System
The furan ring, while aromatic, possesses a lower resonance stabilization energy compared to benzene (B151609), making it more susceptible to certain reactions, particularly cycloadditions.
The furan ring can undergo electrophilic aromatic substitution, although the aldehyde group at the 2-position is strongly deactivating, directing incoming electrophiles to the C4 position. The ether-linked substituent at the C5 position is activating and would also influence the regioselectivity. However, direct experimental data for electrophilic aromatic substitution on this compound is scarce in the surveyed literature. Reactions such as nitration or halogenation on the furan ring would likely require carefully controlled conditions to avoid oxidation or decomposition of the starting material. For example, the nitration of furan derivatives often leads to the formation of 5-nitro-2-furaldehyde (B57684) from furfural (B47365) itself. google.com Bromination of 2-furaldehyde can be achieved with high regioselectivity for the 5-position. Given that the 5-position is already substituted in the target molecule, electrophilic attack would be directed to the less sterically hindered and electronically favored C4 position.
The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings and bicyclic systems. The aromaticity of the furan ring means that the cycloaddition is often reversible, and the stability of the resulting oxabicycloheptene adduct depends on the reaction conditions and the nature of the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the furan can enhance the reaction rate. The aldehyde group on the furan ring is electron-withdrawing, which would decrease its reactivity as a diene. However, intramolecular Diels-Alder reactions of substituted furans have been successfully employed to construct complex polycyclic skeletons, indicating that with appropriate tethering of the dienophile, cycloaddition can be achieved. The reaction of furans with dienophiles like maleic anhydride (B1165640) can lead to either endo or exo adducts depending on the reaction temperature and solvent.
Table 4: Predicted Diels-Alder Reactivity This table is generated based on general principles of furan reactivity.
| Diene | Dienophile | Expected Product | Notes | Reference(s) |
|---|---|---|---|---|
| This compound | Maleic Anhydride | Oxabicycloheptene adduct | Reaction is likely reversible; aldehyde group is deactivating. | ,, |
| This compound | N-Phenylmaleimide | Oxabicycloheptene adduct | Formation of exo or endo adducts is temperature-dependent. |
Transformations at the Iodophenoxy Moiety
The carbon-iodine bond on the phenoxy ring is a highly valuable synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the aryl iodide in this compound is an ideal substrate.
Suzuki-Miyaura Coupling: This reaction is one of the most robust methods for forming biaryl structures by coupling an organic halide with an organoboron compound. The Suzuki-Miyaura reaction has been successfully applied to complex aryl iodides, including those on heterocyclic frameworks, often proceeding with high yields. rsc.orgrsc.org The reaction readily tolerates a wide range of functional groups, and mild conditions have been developed, making it suitable for late-stage functionalization. frontiersin.org For this compound, the iodine atom can be coupled with various aryl- and heteroarylboronic acids or esters to generate a library of derivatives with diverse electronic and steric properties. rsc.orgrsc.orgresearchgate.netyoutube.com
Table 2: Representative Suzuki-Miyaura Coupling Partners
| Boronic Acid/Ester Partner | Expected Product | Potential Application | Typical Catalyst System |
|---|---|---|---|
| Phenylboronic acid | 5-{[4-(Biphenyl-4-yloxy)methyl]}-2-furaldehyde | Core biaryl structure | Pd(PPh₃)₄, K₂CO₃ |
| 4-Methoxyphenylboronic acid | 5-{[4-(4'-Methoxy-biphenyl-4-yloxy)methyl]}-2-furaldehyde | Modulating electronics (electron-donating) | Pd(OAc)₂, Ligand, Base |
| 3-Pyridylboronic acid | 5-{[4-(4-(Pyridin-3-yl)phenoxy)methyl]}-2-furaldehyde | Introducing heteroaromatic motifs for solubility/binding | PdCl₂(dppf), Cs₂CO₃ |
| Thiophene-2-boronic acid | 5-{[4-(4-(Thiophen-2-yl)phenoxy)methyl]}-2-furaldehyde | Bioisosteric replacement, organic electronics | Pd(OAc)₂, SPhos, K₃PO₄ |
Hiyama Coupling: The Hiyama coupling offers an alternative to the Suzuki reaction, utilizing organosilanes as coupling partners. wikipedia.org This method is advantageous due to the low toxicity and stability of organosilicon reagents. organic-chemistry.org The reaction is catalyzed by palladium (or sometimes nickel or copper) and requires an activator, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species necessary for transmetalation. mdpi.comorganic-chemistry.orgnih.gov The scope of the Hiyama coupling includes aryl iodides, making it directly applicable to the functionalization of the 4-iodophenoxy moiety. organic-chemistry.orgmdpi.com Studies have demonstrated the successful coupling of aryl chlorides with phenyltrifluorosilane (B1582143) to produce 5-phenyl-2-furaldehyde, underscoring the utility of this reaction for the target scaffold. researchgate.net
Table 3: Representative Hiyama Coupling Partners
| Organosilane Partner | Expected Product | Activator | Typical Catalyst System |
|---|---|---|---|
| Phenyltrimethoxysilane | 5-{[4-(Biphenyl-4-yloxy)methyl]}-2-furaldehyde | TBAF | Pd(OAc)₂, Ligand |
| Vinyltrimethoxysilane | 5-{[4-(4-Vinylphenoxy)methyl]}-2-furaldehyde | NaOH | PdCl₂(PPh₃)₂ |
| (Thiophen-2-yl)trimethoxysilane | 5-{[4-(4-(Thiophen-2-yl)phenoxy)methyl]}-2-furaldehyde | TBAF | Pd/C |
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace an aryl halide with a nucleophile. The classical SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.com This reaction is significantly favored when strong electron-withdrawing groups (such as nitro groups) are positioned ortho or para to the leaving group, as they are required to stabilize the negative charge of the intermediate. youtube.comlibretexts.org
In the case of this compound, the phenoxy ether linkage is an electron-donating group, which deactivates the aromatic ring toward classical SNAr. Furthermore, within the common halogens, iodide is generally the poorest leaving group for SNAr reactions, where the trend is often F > Cl > Br > I, driven by the high electronegativity of fluorine polarizing the C-X bond for the initial nucleophilic attack. youtube.com Consequently, subjecting the compound to typical SNAr conditions with nucleophiles like alkoxides or amines would likely be unsuccessful or require extremely harsh conditions.
Alternative pathways, such as those proceeding through a benzyne (B1209423) intermediate (elimination-addition mechanism), can occur in the absence of activating groups but require exceptionally strong bases like sodium amide (NaNH₂). youtube.com This pathway is less regioselective and generally not as synthetically refined as palladium-catalyzed methods for this particular substrate.
Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are powerful tools for generating molecular complexity. The aldehyde functionality of this compound makes it an excellent substrate for a variety of MCRs.
One prominent example is the Biginelli reaction. Research has shown that 5-aryl-2-furaldehydes react efficiently with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) in the presence of a catalyst to yield highly functionalized dihydropyrimidinones or -thiones. osi.lv This one-pot synthesis allows for the rapid construction of complex heterocyclic scaffolds from the parent aldehyde.
Table 4: Biginelli Reaction with this compound
| Component 1 | Component 2 | Component 3 | Product Class | Catalyst |
|---|---|---|---|---|
| This compound | Ethyl Acetoacetate | Urea | Ethyl 4-(5-((4-iodophenoxy)methyl)furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | FeCl₃·6H₂O |
| This compound | Acetylacetone | Thiourea | 1-(6-Methyl-4-(5-((4-iodophenoxy)methyl)furan-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one | FeCl₃·6H₂O |
Beyond the Biginelli reaction, the aldehyde can participate in other MCRs, such as those used to synthesize functionalized piperidines, further highlighting its utility in creating diverse molecular libraries. nih.gov
Rational Design and Synthesis of Advanced Derivatives and Analogs
The chemical reactivity described in the preceding sections provides a robust toolkit for the rational design of advanced derivatives and analogs of this compound. This process involves the strategic modification of the parent scaffold to optimize properties for specific applications, such as medicinal chemistry or materials science. nih.govnih.gov
A hypothetical design strategy could involve:
Heterocyclic Elaboration: Employing MCRs like the Biginelli reaction (Section 3.4) to convert the aldehyde into various heterocyclic systems. This dramatically alters the shape, polarity, and functionality of one end of the molecule.
Structure-Activity Relationship (SAR) Analysis: Synthesizing a library of analogs based on these strategies and evaluating them for a desired activity. For instance, in a drug discovery context, initial compounds might be screened against a panel of cancer cell lines. nih.gov
Computational Guidance: Using molecular docking and other computational tools to predict how different substituents might interact with a biological target, thereby guiding the selection of the next generation of analogs to synthesize. nih.gov
This integrated approach of leveraging diverse chemical reactions and modern design principles enables the efficient evolution of a basic starting material into highly specialized and potentially valuable new chemical entities.
Table 5: Hypothetical Library Design for Advanced Analogs
| Modification Site | Reaction Type | Example Substituent/Scaffold | Design Rationale |
|---|---|---|---|
| Iodophenoxy Moiety | Suzuki-Miyaura Coupling | 4-Aminophenyl group | Introduce H-bond donor/acceptor, basic center. |
| Iodophenoxy Moiety | Hiyama Coupling | Cyclopropyl group | Introduce sp³ character, improve metabolic stability. |
| Aldehyde Moiety | Biginelli Reaction | Dihydropyrimidinone | Generate complex, rigid heterocyclic core. |
| Aldehyde Moiety | Reductive Amination | Piperazine group | Improve aqueous solubility and introduce basic handle. |
Without access to published experimental results for this compound, it is not possible to provide the detailed analysis and data tables requested for each section of the outline. Generating content for the following sections would necessitate the specific data which could not be located:
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography:Requires crystallographic data, such as unit cell dimensions, bond lengths, and bond angles, which can only be obtained from single-crystal X-ray diffraction analysis.
While information exists for analogous compounds such as 2-furaldehyde chemicalbook.commdpi.comnist.gov, 5-(hydroxymethyl)-2-furaldehyde nih.govresearchgate.net, and 5-[(2-chlorophenoxy)methyl]-2-furaldehyde (B508043) nih.gov, using this data would not be scientifically accurate for the specific iodo-substituted compound requested and would deviate from the instructions to focus solely on "5-[(4-Iodophenoxy)methyl]-2-furaldehyde". Therefore, the article cannot be generated at this time.
Chiroptical Spectroscopy for Enantiomeric Characterization
The applicability of chiroptical spectroscopy, such as circular dichroism (CD), for the enantiomeric characterization of This compound is contingent on the presence of chirality in the molecule. Based on its chemical structure, this compound is achiral as it does not possess a stereocenter and lacks any other elements of chirality such as axial or planar chirality. The molecule has a plane of symmetry that bisects the furan (B31954) ring and the phenoxy group.
Therefore, This compound is not expected to exist as enantiomers. Consequently, it would not exhibit a circular dichroism spectrum, and techniques for enantiomeric characterization and separation are not applicable. Should a chiral derivative be synthesized, for instance by introducing a stereocenter through a chemical modification, then chiroptical spectroscopy would become a vital tool for its stereochemical analysis.
Biological Activities and Mechanistic Insights in Vitro and Pre Clinical Models
In Vitro Cytotoxicity and Anticancer Potential on Cell Lines
Analysis of Effects on Cell Cycle Progression and Apoptosis Pathways:Data not available.
Further research and publication in peer-reviewed scientific journals are required to elucidate the biological properties of this specific compound.
Investigation of Selectivity Towards Cancer vs. Normal Cells
Currently, there is a lack of specific published research investigating the cytotoxic selectivity of 5-[(4-Iodophenoxy)methyl]-2-furaldehyde between cancerous and non-cancerous cell lines. While studies on other furan (B31954) derivatives have sometimes included assessments of selectivity by comparing IC50 values in cancer cells versus normal cell lines (e.g., fibroblasts), specific data for the title compound is not available in the reviewed scientific literature. The determination of a selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, would be required to evaluate its potential for targeted anticancer activity while minimizing toxicity to healthy tissues.
Enzyme and Receptor Modulation Studies
Inhibition of Specific Enzyme Targets (e.g., tubulin polymerization, thrombin)
There is no specific information available in the scientific literature detailing the inhibitory activity of this compound against specific enzyme targets such as tubulin or thrombin. Research on structurally similar compounds or other furaldehyde derivatives may explore such interactions, but direct enzymatic inhibition data for this compound has not been reported. Studies would need to be conducted to determine if this compound can interfere with processes like microtubule formation through tubulin polymerization or affect coagulation pathways by inhibiting thrombin.
Ligand Binding Affinity Studies
Information regarding the ligand binding affinity of this compound to specific biological receptors is not present in the available scientific literature. To understand its potential mechanisms of action, studies would be necessary to measure its binding constants (e.g., Kᵢ or Kₔ) with various receptors, which would elucidate the strength and specificity of any potential interactions.
Antioxidant Properties and Radical Scavenging Activity (e.g., DPPH, FRAP, ORAC Assays)
There is no published data on the antioxidant and radical scavenging properties of this compound from common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, or the Oxygen Radical Absorbance Capacity (ORAC) assay. Such assays are crucial for quantifying a compound's ability to neutralize free radicals and reduce oxidative stress, but this particular compound has not been evaluated in these contexts according to available literature.
Structure-Activity Relationship (SAR) Studies for Biological Profiles
Specific structure-activity relationship (SAR) studies focusing on this compound and its analogs are not available in the current body of scientific literature. SAR studies involve synthesizing a series of related compounds and comparing their biological activities to determine how specific structural modifications—such as the nature and position of substituents on the phenoxy or furan rings—influence their potency and selectivity. While general SAR principles may be inferred from studies on broader classes of furan derivatives, a dedicated analysis for this compound and its close analogs has not been published.
Advanced Applications in Materials Science and Chemical Methodologies
Utilization as Building Blocks in Polymer Chemistry and Resin Synthesis
The furan (B31954) moiety within 5-[(4-Iodophenoxy)methyl]-2-furaldehyde positions it as a valuable bio-based monomer for creating sustainable polymers. Furaldehydes, particularly furfural (B47365), are known precursors for various resins, most notably in condensation reactions with phenols to produce phenol-furfural resins. nih.gov These resins are utilized in applications requiring high thermal stability and chemical resistance. The aldehyde functionality of this compound allows it to undergo similar polycondensation reactions.
Furthermore, the furan core can be oxidized to 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polyesters and polyamides, such as poly(hexamethylene furanamide) (PA6F). ipe.ac.cnrsc.org These materials are investigated as sustainable alternatives to petroleum-derived engineering plastics like polyphthalamides (PPAs). rsc.org The incorporation of the bulky and rigid iodophenoxy side group into a polymer backbone derived from this compound is anticipated to impart specific properties. The presence of iodine can enhance flame retardancy and increase the refractive index of the resulting polymer. Moreover, the aryl iodide group serves as a reactive handle for post-polymerization modification through cross-coupling reactions, enabling the tuning of material properties.
| Polymer Type | Synthetic Route Involving the Monomer | Potential Properties Conferred by the Iodophenoxy Group |
|---|---|---|
| Furan-based Resins | Polycondensation of the aldehyde group with phenols or amines. | Enhanced thermal stability, flame retardancy. nih.gov |
| Polyamides/Polyesters | Oxidation to a dicarboxylic acid followed by polycondensation with diamines or diols. rsc.orgmdpi.com | Increased rigidity, higher glass transition temperature, modifiable via cross-coupling. |
| Functional Polymers | Incorporation as a comonomer or modification of the aldehyde group prior to polymerization. | High refractive index, sites for grafting other molecules. |
Applications in the Development of Functional Dyes and Pigments
The conjugated system of the furan ring and the aromatic phenoxy group in this compound forms a foundational chromophore. This structure can be readily extended to create functional dyes and pigments. Azo dyes, which constitute a significant class of commercial colorants, are a primary target. nih.govlupinepublishers.com The synthesis of such dyes would typically involve the reduction of the iodo-group to an amine, followed by diazotization and coupling with suitable aromatic compounds. The resulting azo dyes containing the furan moiety are known for providing bright and strong colors. sapub.org
The aldehyde group offers an alternative and direct route for dye synthesis. Through Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetates, the conjugated system can be elongated, leading to the formation of intensely colored products. researchgate.net Similarly, condensation with aromatic amines can yield Schiff base derivatives, which often exhibit interesting chromophoric properties. The specific substituents on the phenoxy ring and the coupling partner can be varied to tune the final color and properties such as lightfastness and solubility.
| Dye Class | Key Synthetic Transformation | Relevant Functional Group |
|---|---|---|
| Azo Dyes | Reduction of iodo-group to amine, diazotization, and coupling. sapub.org | 4-Iodophenoxy |
| Styryl/Merocyanine Dyes | Knoevenagel or Aldol (B89426) condensation with active methylene compounds. researchgate.net | 2-Furaldehyde |
| Schiff Base Dyes | Condensation with primary aromatic amines. | 2-Furaldehyde |
Role in Heterogeneous and Homogeneous Catalyst Development
In coordination chemistry, molecules containing oxygen heteroatoms are widely used as ligands for metal catalysts. This compound possesses multiple potential coordination sites: the furan ring oxygen, the ether oxygen, and the aldehyde oxygen. These sites can bind to various metal ions, forming metal complexes that can function as homogeneous catalysts. nih.gov For example, metal complexes are known to be effective catalysts in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. rsc.orgnih.gov The specific geometry and electronic properties of the resulting metal complex, influenced by the furan-based ligand, would determine its catalytic activity.
For applications in heterogeneous catalysis, the molecule can be immobilized onto a solid support. The iodophenyl group provides a convenient anchor point for grafting the molecule onto surfaces like silica, polymers, or metal-organic frameworks (MOFs). usf.edu This approach combines the catalytic activity of the metal-ligand complex with the practical advantages of a heterogeneous system, such as easy separation and catalyst recycling. The design of such catalysts allows for the creation of active sites within a constrained environment, potentially leading to enhanced selectivity in catalytic processes. usf.edu
Future Research Directions and Emerging Opportunities
Development of Novel Asymmetric Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of substituted furans are well-established, the development of asymmetric pathways to chiral 5-substituted-2-furaldehydes remains an area ripe for innovation. researchgate.netorganic-chemistry.org Future research could focus on several promising strategies to access chiral derivatives of 5-[(4-Iodophenoxy)methyl]-2-furaldehyde.
One approach involves the catalytic asymmetric functionalization of the furan (B31954) core. For instance, the development of chiral catalysts for the stereoselective introduction of the (4-iodophenoxy)methyl group onto a pre-functionalized furan ring could provide a direct route to enantiomerically enriched products. Additionally, enzymatic resolutions or desymmetrization of prochiral precursors represent viable strategies.
| Strategy | Description | Potential Advantages |
|---|---|---|
| Catalytic Asymmetric Alkylation | Use of a chiral catalyst to direct the stereoselective addition of a (4-iodophenoxy)methyl equivalent to a furan precursor. | High enantioselectivity, atom economy. |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer of a racemic mixture of a precursor, allowing for separation. | High specificity, mild reaction conditions. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule to construct the target compound. | Access to enantiomerically pure starting materials. |
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
The multifaceted nature of this compound offers a playground for discovering novel chemical reactions. Each functional group presents opportunities for selective transformations, and their interplay could lead to unique reactivity.
The aldehyde functionality is a versatile handle for a variety of transformations, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, to build molecular complexity. researchgate.net The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a diene. numberanalytics.com This reactivity can be exploited to construct complex polycyclic architectures. numberanalytics.com
The carbon-iodine bond on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. researchgate.net Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide array of substituents, thereby creating a library of diverse derivatives. researchgate.netacs.org The ether linkage, while generally stable, could be a target for cleavage under specific conditions, offering another point of diversification. noaa.govscbt.com
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Aldehyde | Knoevenagel Condensation | α,β-Unsaturated carbonyl compounds. researchgate.net |
| Furan Ring | Diels-Alder Reaction | Bicyclic adducts. numberanalytics.com |
| Iodophenyl Group | Suzuki Coupling | Biaryl compounds. researchgate.net |
| Iodophenyl Group | Sonogashira Coupling | Alkynyl-substituted aromatics. acs.org |
Rational Design of Derivatives with Tuned Biological and Material Properties
The rational design of new molecules with specific functions is a major goal in chemical sciences. The scaffold of this compound is an excellent starting point for creating derivatives with tailored biological activities or material properties. Furan-containing compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.ly The presence of the iodophenoxy moiety could enhance these activities or introduce new ones, as halogenated compounds often exhibit unique biological profiles.
In the realm of materials science, furan-based polymers and conjugated materials are of growing interest for applications in electronics and as sustainable plastics. researchgate.netcmu.edu The ability to functionalize the this compound molecule at multiple sites allows for the systematic tuning of its electronic and physical properties. For example, the synthesis of polymers derived from this furan could lead to materials with interesting optical or thermal characteristics.
A systematic structure-activity relationship (SAR) study could be undertaken to understand how modifications to each part of the molecule affect its properties. For instance, varying the substituent on the phenyl ring or altering the length and nature of the linker between the furan and the phenyl ring could lead to optimized compounds for a desired application.
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery Workflows
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. iscientific.org These powerful computational tools can be integrated into the research workflow for this compound in several impactful ways.
Furthermore, ML models can be trained to predict the reactivity and reaction outcomes for this specific class of compounds. researchgate.netrjptonline.org By learning from experimental data, these models could forecast the success of a planned reaction, saving time and resources. mit.edu For example, an ML model could predict the yield of a Suzuki coupling reaction based on the specific boronic acid used.
In the context of drug discovery and materials science, AI and ML can be employed for the in silico design and screening of virtual libraries of derivatives. uomustansiriyah.edu.iqnih.gov By predicting properties such as biological activity, toxicity, or material characteristics, these computational methods can help prioritize which compounds to synthesize and test, thereby streamlining the discovery pipeline. researchgate.net
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Generation of synthetic routes using AI algorithms. elsevier.comacs.org | Faster and more efficient synthesis design. |
| Reactivity Prediction | ML models to predict the outcome of chemical reactions. researchgate.netrjptonline.org | Reduced number of failed experiments. |
| Virtual Screening | In silico evaluation of derivatives for desired properties. uomustansiriyah.edu.iqnih.gov | Prioritization of high-potential compounds for synthesis. |
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Model iodine’s polarizability and charge distribution to predict binding modes with kinases or DNA. Basis sets like 6-311+G(d,p) are recommended for accuracy .
- Molecular docking (AutoDock Vina) : Simulate interactions with Bcr-Abl1 (chronic myeloid leukemia target), highlighting hydrogen bonds between the aldehyde group and Lys271 .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS, AMBER) .
How to resolve contradictions in catalytic activity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Solvent polarity : Protic solvents (e.g., ethanol) may stabilize intermediates differently than DMSO, altering reaction pathways .
- Catalyst loading : Excess Pd/C in hydrogenation steps could reduce iodine to iodide, complicating product isolation .
- Analytical calibration : Use internal standards (e.g., deuterated furfural) in HPLC-MS to improve quantification accuracy .
What strategies mitigate degradation during storage?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
